![molecular formula C17H10FN3O B12329324 3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B12329324.png)
3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile is a complex heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of pharmacology and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile typically involves multi-step processes that include cyclization, substitution, and coupling reactions. One common method involves the use of 3-bromoquinoline derivatives as starting materials. The process may include a Suzuki-Miyaura cross-coupling reaction followed by azidation-photochemical cyclization . Another approach involves the use of SnCl4-catalyzed cyclization of indole-3-carbaldehyde oximes .
Industrial Production Methods
The use of transition-metal-catalyzed reactions and direct C-H functionalization are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as cerium (IV) oxide nanoparticles.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Cerium (IV) oxide nanoparticles, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions, SnCl4 for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity. This can lead to the disruption of bacterial cell walls or the inhibition of viral replication . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Neocryptolepine: Another indoloquinoline derivative with similar biological activities.
Isocryptolepine: Known for its antibacterial properties.
Indolo[2,3-b]quinoxalines: These compounds share a similar structural motif and exhibit antiviral and antitumor activities.
Uniqueness
3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile is unique due to the presence of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C17H10FN3O |
|---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
3-fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile |
InChI |
InChI=1S/C17H10FN3O/c1-22-16-5-11-14(6-13(16)18)20-8-12-10-3-2-9(7-19)4-15(10)21-17(11)12/h2-6,8,21H,1H3 |
InChI Key |
QJZKYNIRWQMVBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C4=C(N3)C=C(C=C4)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
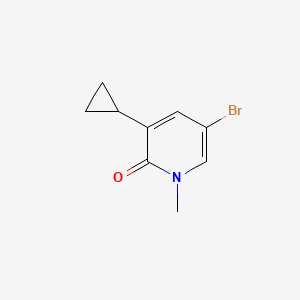
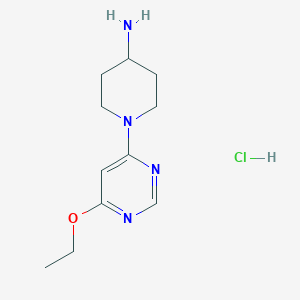
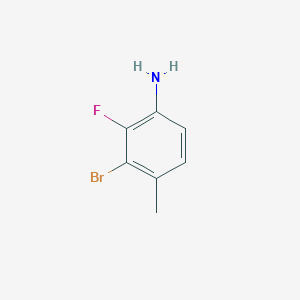

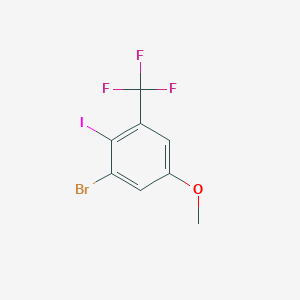
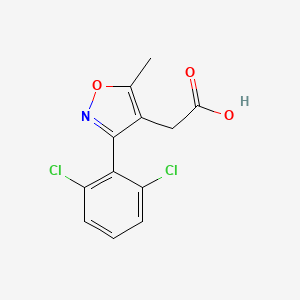
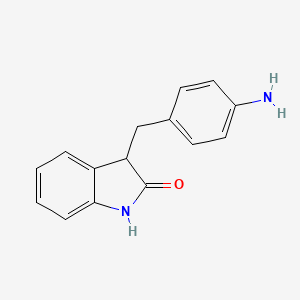
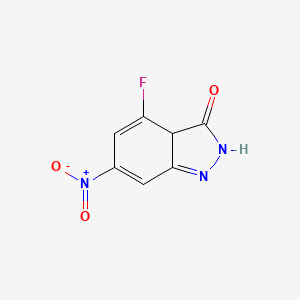
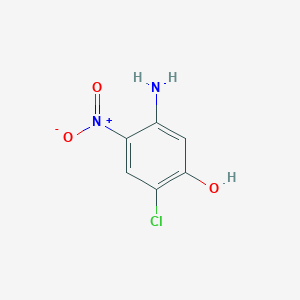
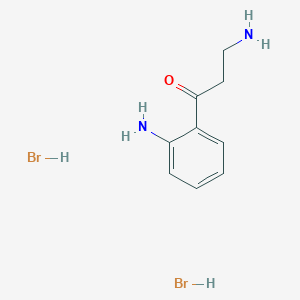
![2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)

![N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12329347.png)
